(2R,3R,4S,5R)-2-(2-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-Chloroinosine is a chemical compound with the molecular formula C10H11ClN4O5. It is an analog of inosine, where the hydrogen atom at position 2 of the nucleobase has been replaced by a chlorine atom . This modification imparts unique properties to the compound, making it useful in various scientific research applications.
Preparation Methods
2-Chloroinosine can be synthesized through several methods. One common synthetic route involves the reaction of inosine with chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction typically requires anhydrous solvents and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloroinosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 2-chloroxanthosine or reduction to form 2-chlorohypoxanthine.
Hydrolysis: Under acidic or basic conditions, 2-chloroinosine can hydrolyze to form inosine and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroinosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism and function . The chlorine atom at position 2 alters the compound’s interaction with enzymes and other molecular targets, potentially leading to the inhibition of DNA and RNA synthesis . This mechanism underlies its potential therapeutic effects in antiviral and anticancer research.
Comparison with Similar Compounds
2-Chloroinosine is unique due to the presence of the chlorine atom at position 2, which distinguishes it from other inosine analogs. Similar compounds include:
2-Bromoinosine: Where the hydrogen atom at position 2 is replaced by a bromine atom.
2-Fluoroinosine: Where the hydrogen atom at position 2 is replaced by a fluorine atom.
2-Iodoinosine: Where the hydrogen atom at position 2 is replaced by an iodine atom.
Properties
IUPAC Name |
2-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPCQCIHGSYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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